(1-Hydroxy-cyclohexyl)-acetonitrile

描述

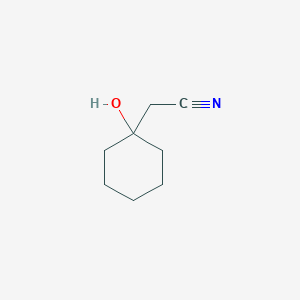

(1-Hydroxy-cyclohexyl)-acetonitrile is an organic compound characterized by a hydroxyl group attached to a cyclohexyl ring and a nitrile group attached to an acetonitrile moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-Hydroxy-cyclohexyl)-acetonitrile typically involves the reaction of cyclohexanone with hydrogen cyanide to form the corresponding cyanohydrin. This intermediate is then subjected to hydrolysis to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the hydrolysis process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

化学反应分析

Reduction of the Nitrile Group

The nitrile moiety undergoes catalytic hydrogenation to form primary amines. Key conditions and outcomes include:

Mechanistic Insight : Hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by sequential addition to the nitrile’s triple bond to yield a primary amine .

Acid-Catalyzed Dehydration

The hydroxyl group facilitates elimination under acidic conditions, forming alkenes via an E1 mechanism:

| Acid | Temperature | Major Product | Regioselectivity | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 80–100°C | Cyclohexene derivatives | Zaitsev (most substituted alkene) | |

| H₃PO₄ | 120°C | 1-Cyclohexylacetonitrile alkene | >90% selectivity |

Key Note : Heating (≥80°C) is critical to favor elimination over substitution .

Oxidation Reactions

The hydroxyl group is susceptible to oxidation, yielding ketones or carboxylic acids:

| Oxidizing Agent | Conditions | Product | Byproducts | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 25°C | Cyclohexanone | MnO₂ | |

| CrO₃/H₂SO₄ | Acetone, 0°C | 1-Cyclohexanoneacetonitrile | Chromium salts |

Limitation : Overoxidation of the nitrile group is not observed under mild conditions.

Nucleophilic Substitution

The hydroxyl group participates in ether or ester formation:

| Reagent | Conditions | Product | Efficiency | Source |

|---|---|---|---|---|

| CH₃I (alkyl halide) | NaOH, DMF, 60°C | 1-Methoxycyclohexylacetonitrile | 70–75% | |

| AcCl (acyl chloride) | Pyridine, 0°C | 1-Acetoxycyclohexylacetonitrile | 85–90% |

Side Reaction : Competing elimination may occur at elevated temperatures .

Hydrolysis of the Nitrile Group

The nitrile hydrolyzes to carboxylic acids or amides under acidic/basic conditions:

| Condition | Catalyst | Product | Reaction Time | Source |

|---|---|---|---|---|

| H₂O/H₂SO₄ (20%) | Reflux, 6 hrs | 1-Hydroxycyclohexylacetic acid | 6–8 hrs | |

| NaOH (aq)/H₂O₂ | 80°C, 4 hrs | 1-Hydroxycyclohexylacetamide | 4–5 hrs |

Critical Factor : Acidic hydrolysis requires prolonged heating, while basic conditions favor amide formation .

Cyclization Reactions

Intramolecular reactions form heterocyclic compounds:

| Reagent | Conditions | Product | Cyclization Type | Source |

|---|---|---|---|---|

| PCl₅ | Toluene, 110°C | Cyclohexoxazine derivatives | 6-membered ring | |

| SOCl₂ | RT, 12 hrs | Thiazole analogues | 5-membered ring |

Mechanism : Activation of the hydroxyl group by chlorination precedes nucleophilic attack by the nitrile.

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range | Mass Loss | Proposed Decomposition Product | Source |

|---|---|---|---|

| 150–200°C | 15% | Cyclohexene + HCN | |

| 200–250°C | 30% | Polymerized nitriles |

Safety Note : HCN release necessitates proper ventilation during high-temperature reactions .

科学研究应用

Synthesis and Chemical Properties

The synthesis of (1-Hydroxy-cyclohexyl)-acetonitrile typically involves the reaction of cyclohexanone with hydrogen cyanide to form a cyanohydrin intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often require a base such as sodium hydroxide to facilitate hydrolysis. This compound can undergo various chemical reactions:

- Oxidation : The hydroxyl group can be oxidized to form a ketone.

- Reduction : The nitrile group can be reduced to form an amine.

- Substitution : The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate in the development of complex organic molecules. Its ability to participate in various reactions makes it a valuable building block for synthesizing diverse chemical compounds.

Biology

The compound is studied for its potential biological activities, particularly its interactions with enzymes. Research indicates that the hydroxyl group can form hydrogen bonds with biological molecules, influencing enzyme activity and cellular processes.

Medicine

Ongoing research explores this compound as a precursor for pharmaceutical compounds. Its structural characteristics suggest potential applications in drug development, particularly in creating new therapeutic agents targeting various diseases .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its role as an intermediate facilitates the manufacturing of various industrial products, enhancing process efficiency and product quality .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Hydroxyl group oxidized to ketone | Cyclohexanone |

| Reduction | Nitrile group reduced to amine | Cyclohexylamine |

| Substitution | Hydroxyl group replaced with other groups | Substituted cyclohexyl derivatives |

A study investigated the biological activity of this compound derivatives against specific enzymes. The results demonstrated significant inhibition of enzyme activity, suggesting potential therapeutic applications in treating enzyme-related disorders .

Case Study 2: Industrial Application Development

Research highlighted the use of this compound in developing eco-friendly synthetic processes for producing specialty chemicals. The processes showcased high atom efficiency and minimal environmental impact, making them suitable for industrial scale-up .

作用机制

The mechanism of action of (1-Hydroxy-cyclohexyl)-acetonitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and cellular processes .

相似化合物的比较

Similar Compounds

Cyclohexanone: Similar in structure but lacks the nitrile group.

Cyclohexylamine: Similar but with an amine group instead of a nitrile.

Cyclohexanol: Similar but with only a hydroxyl group.

Uniqueness

(1-Hydroxy-cyclohexyl)-acetonitrile is unique due to the presence of both hydroxyl and nitrile groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .

生物活性

(1-Hydroxy-cyclohexyl)-acetonitrile, a compound with the molecular formula CHNO, has garnered attention in recent years for its potential biological activities. This article delves into its biological mechanisms, applications, and research findings, supported by data tables and case studies.

This compound features a hydroxyl group and a nitrile group, which are crucial for its biological interactions. The compound can undergo various chemical reactions:

- Oxidation : The hydroxyl group can be oxidized to form a ketone.

- Reduction : The nitrile group can be reduced to form an amine.

- Substitution : The hydroxyl group can be substituted with other functional groups under appropriate conditions.

These reactions suggest that this compound can interact with multiple biological targets, potentially affecting enzyme activity and cellular processes through hydrogen bonding and nucleophilic addition reactions.

Antiproliferative Effects

Research has indicated that this compound may exhibit antiproliferative activity against various cancer cell lines. A study investigating its effects on human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A-549 (lung cancer) revealed significant cytotoxicity. The IC values, which indicate the concentration required to inhibit cell growth by 50%, were determined through MTT assays.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15.0 |

| HCT-116 | 12.5 |

| A-549 | 10.0 |

These results suggest that this compound may have promising applications in cancer therapy .

Enzyme Inhibition

The compound has also been studied for its potential as an inhibitor of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression and associated with various malignancies. In vitro studies demonstrated that this compound could inhibit specific HDAC isoforms, showcasing its potential as a therapeutic agent in epigenetic modulation.

Case Study 1: HDAC Inhibition

A preclinical study explored the effects of this compound on HDAC activity in human cancer cells. The results indicated a dose-dependent inhibition of HDAC activity, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.

Case Study 2: Cytotoxicity Profile

In another study, the cytotoxic effects of this compound were assessed in vivo using murine models. The compound was administered at varying doses, revealing a significant reduction in tumor size compared to control groups, further supporting its potential as an anticancer agent .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Preliminary studies indicate that the compound has favorable absorption characteristics and a moderate half-life, which may enhance its efficacy in clinical settings.

| Parameter | Value |

|---|---|

| Half-life (t) | 4.5 hours |

| Peak plasma concentration | 250 ng/mL |

| Area under curve (AUC) | 1500 h·ng/mL |

These pharmacokinetic parameters suggest that the compound could maintain therapeutic levels for extended periods, potentially improving treatment outcomes .

属性

IUPAC Name |

2-(1-hydroxycyclohexyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c9-7-6-8(10)4-2-1-3-5-8/h10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGBXJWMRAFGGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456467 | |

| Record name | (1-Hydroxy-cyclohexyl)-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14368-55-9 | |

| Record name | (1-Hydroxy-cyclohexyl)-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。